An In-depth Technical Guide to 2,5-dibromo-3-nitrobenzyl alcohol
An In-depth Technical Guide to 2,5-dibromo-3-nitrobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,5-dibromo-3-nitrobenzyl alcohol, a halogenated nitroaromatic compound with potential applications in organic synthesis and materials science. Due to its limited commercial availability, this document focuses on its synthesis, predicted physicochemical properties, and spectroscopic characterization based on established chemical principles and data from analogous structures.
I. Chemical Structure and Properties
2,5-dibromo-3-nitrobenzyl alcohol is a derivative of benzyl alcohol with two bromine atoms and a nitro group substituted on the benzene ring. The strategic placement of these functional groups imparts unique electronic and chemical properties to the molecule.
Chemical Structure:
The structure consists of a benzene ring substituted at position 1 with a hydroxymethyl group (-CH₂OH), at positions 2 and 5 with bromine atoms (-Br), and at position 3 with a nitro group (-NO₂).
Caption: Proposed workflow for the synthesis of 2,5-dibromo-3-nitrobenzyl alcohol.
Experimental Protocol: Reduction of 2,5-dibromo-3-nitrobenzoic acid
This protocol is based on established procedures for the borane reduction of substituted benzoic acids. [1][2] Materials:
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2,5-dibromo-3-nitrobenzoic acid
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Borane tetrahydrofuran complex (BH₃•THF) or Borane dimethyl sulfide complex (BH₃•SMe₂)
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Anhydrous tetrahydrofuran (THF)
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Methanol
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for eluent
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve 2,5-dibromo-3-nitrobenzoic acid (1.0 eq) in anhydrous THF.
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Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH₃•THF (typically a 1 M solution in THF, 1.5-2.0 eq) or BH₃•SMe₂ (1.5-2.0 eq) dropwise via the dropping funnel over 30-60 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.
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Workup: Remove the solvents under reduced pressure. To the residue, add saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,5-dibromo-3-nitrobenzyl alcohol.
III. Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally related compounds and established principles of spectroscopy.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
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Aromatic Protons (2H): The two aromatic protons at positions 4 and 6 will be in different chemical environments. The proton at C6, being ortho to the electron-withdrawing nitro group, is expected to be the most downfield. The proton at C4, situated between two bromine atoms, will also be downfield. They will likely appear as doublets due to ortho coupling.
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Benzylic Protons (2H): The methylene protons of the -CH₂OH group will likely appear as a singlet, or a doublet if coupled to the hydroxyl proton (coupling may be absent in the presence of D₂O). This signal is expected to be in the range of δ 4.5-5.0 ppm.
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Hydroxyl Proton (1H): The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (C4) | ~7.8-8.0 | d |
| Ar-H (C6) | ~8.1-8.3 | d |
| -CH₂ OH | ~4.8 | s |
| -CH₂OH | variable | br s |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C -OH | ~63-65 |
| C -Br (C2) | ~120-125 |
| C -NO₂ (C3) | ~148-152 |
| C -H (C4) | ~130-135 |
| C -Br (C5) | ~115-120 |
| C -H (C6) | ~125-130 |
| C -ipso (C1) | ~140-145 |
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| N=O stretch (asymmetric) | 1510-1560 | Strong |
| N=O stretch (symmetric) | 1340-1380 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |
| C-Br stretch | 500-600 | Strong |
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two bromine atoms, the molecular ion region will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.
Predicted Mass Spectrum Features:
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Molecular Ion (M⁺): A cluster of peaks around m/z 325, 327, and 329, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br).
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Major Fragments: Loss of the hydroxyl group (-OH), loss of the hydroxymethyl group (-CH₂OH), and loss of the nitro group (-NO₂) or its fragments are expected fragmentation pathways.
IV. Potential Applications
While specific applications for 2,5-dibromo-3-nitrobenzyl alcohol have not been extensively reported, its structural features suggest potential utility in several areas of chemical research and development:
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Photolabile Protecting Groups: Nitrobenzyl derivatives are well-known photolabile protecting groups in organic synthesis, particularly in polymer and materials science. [3]The bromine atoms could be used to further tune the photochemical properties or to introduce additional functionality.
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Intermediate in Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules. The three different functional groups (alcohol, nitro, and bromine) can be selectively manipulated to introduce a variety of other functionalities.
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Mass Spectrometry Matrices: Nitrobenzyl alcohols are commonly used as matrices in Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The dibromo-substituted derivative may offer altered properties for specific analytical applications.
V. Safety and Handling
As with any chemical, 2,5-dibromo-3-nitrobenzyl alcohol should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.
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Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
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Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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PubChem. (n.d.). 2,5-dibromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitrobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, February 21). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? Retrieved from [Link]
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JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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Taylor & Francis Online. (2018). Theoretical, Experimental Studies on Molecular Structure and Vibrational Spectra of 2,6-Dibromo-4-Nitrophenol. Retrieved from [Link]
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YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Borane & Borane Complexes. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]
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YouTube. (2022, March 1). Benzoic acid to m-Nitrobenzyl alcohol | Conversions of Organic Chemistry. Retrieved from [Link]
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Macromolecules. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. ACS Publications. Retrieved from [Link]
